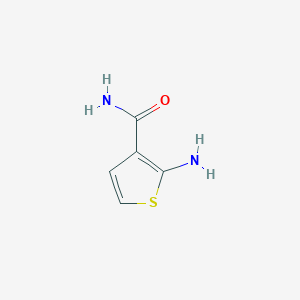

2-Aminothiophene-3-carboxamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-aminothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZIZZOTISTHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351401 | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-51-4 | |

| Record name | 2-Amino-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Thiophene Derivatives in Pharmaceutical Development

Thiophene (B33073), a five-membered, sulfur-containing aromatic ring, is a privileged scaffold in medicinal chemistry. nih.govijpsjournal.com Its derivatives are of particular interest because they are structurally analogous to many natural and synthetic compounds with established biological potential. nih.gov The thiophene nucleus is often considered a bioisostere of a benzene (B151609) ring, meaning it has similar physical and chemical properties, which allows it to mimic benzene-containing molecules in biological systems. cognizancejournal.comeprajournals.com This bioisosteric relationship is a key reason for the extensive investigation of thiophene derivatives in drug development. cognizancejournal.com

Thiophene-containing compounds exhibit a vast spectrum of pharmacological activities. They have been extensively studied and developed as therapeutic agents with properties including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. ijpsjournal.comcognizancejournal.comnih.gov The versatility of the thiophene ring allows for the synthesis of large combinatorial libraries, enabling medicinal chemists to explore a wide chemical space in the search for new lead molecules. nih.gov The ability to easily functionalize the thiophene core makes it an indispensable anchor for creating novel structural prototypes with enhanced pharmacological activity. ijpsjournal.comnih.gov More than 75% of biologically active compounds feature a heterocyclic component, and thiophene derivatives represent a significant portion of this chemical class, highlighting their established importance in the pharmaceutical landscape. eprajournals.comnih.gov

Historical Context and Early Research on 2 Aminothiophene 3 Carboxamide Derivatives

The foundation for the widespread use of 2-aminothiophene-3-carboxamide derivatives was laid by the development of the Gewald reaction. tubitak.gov.tr First reported in the 1960s, this multicomponent reaction provides a straightforward and efficient route to synthesize polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base. nih.govtubitak.gov.trnih.gov This method's reliability and versatility made 2-aminothiophene-3-carboxamides readily accessible building blocks for further chemical exploration. tubitak.gov.trresearchgate.net

Early research focused heavily on leveraging the reactivity of the this compound scaffold. tubitak.gov.tr The molecule possesses multiple reactive sites, including the nucleophilic 2-amino group and the adjacent carboxamide function, which can participate in various cyclization and condensation reactions. tubitak.gov.tr This reactivity was exploited to synthesize a wide array of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores. tubitak.gov.trclockss.org For instance, early studies demonstrated that reacting this compound derivatives with reagents like nitriles or other bifunctional molecules could efficiently construct these more complex, fused ring systems. clockss.orgresearchgate.nettandfonline.com These initial investigations established this compound as a valuable intermediate for generating molecular diversity and accessing novel, biologically relevant chemical structures. tubitak.gov.trresearchgate.net

Current Research Landscape and Future Directions for 2 Aminothiophene 3 Carboxamide

Established Synthetic Routes

Gewald Reaction and its Variations

The Gewald reaction, first reported in 1966, is a multicomponent reaction that typically involves an α-methylene carbonyl compound, an active methylene (B1212753) nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base. nih.govwikipedia.org This reaction is highly valued for its efficiency and ability to generate polysubstituted 2-aminothiophenes in a single step. arkat-usa.orgresearchgate.net The versatility of the Gewald reaction is demonstrated by its numerous variations, which allow for the synthesis of a wide array of 2-aminothiophene derivatives by modifying substrates and reaction conditions. arkat-usa.orgsemanticscholar.org

The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. wikipedia.orgnih.gov The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur. nih.gov This is followed by an intramolecular cyclization, where a mercaptide intermediate attacks the cyano group, and subsequent tautomerization to yield the final 2-aminothiophene product. thieme-connect.comresearchgate.net

One-pot versions of the Gewald reaction are the most frequently used due to their operational simplicity and efficiency. tubitak.gov.trmdpi.com In this approach, a carbonyl compound (ketone or aldehyde), an active methylene nitrile like cyanoacetamide, and elemental sulfur are combined in a single reaction vessel. tubitak.gov.trarkat-usa.org The reaction is typically conducted in a polar solvent and catalyzed by an amine base. arkat-usa.orgtubitak.gov.tr This multicomponent strategy allows for the direct and economical synthesis of complex 2-aminothiophene-3-carboxamides and their N-substituted derivatives. nih.govarkat-usa.org For instance, a four-component, one-pot process involving a ketone, methyl cyanoacetate (B8463686), an amine, and sulfur at room temperature has been shown to be an effective method for preparing various this compound derivatives. arkat-usa.org

While one-pot syntheses are common, two-step procedures are also widely employed, particularly for less reactive ketones like alkyl aryl ketones. arkat-usa.orgmdpi.com This method involves the initial synthesis and isolation of the α,β-unsaturated nitrile intermediate via a Knoevenagel-Cope condensation. arkat-usa.org In the second step, this isolated intermediate is treated with elemental sulfur in the presence of a base to induce cyclization and form the thiophene ring. arkat-usa.org This approach can offer better control and potentially higher yields for specific substrates that may not perform well under one-pot conditions. arkat-usa.org Yield optimization often involves screening different catalysts and solvents, as well as adjusting the reaction temperature. For example, using acid-base catalysts like ammonium (B1175870) salts can promote the formation of the Knoevenagel-Cope condensation product, thereby enhancing the yield of the final 2-aminothiophene. semanticscholar.org

One of the original variations of the Gewald reaction involves the direct condensation of a pre-formed or in situ-generated α-mercaptoaldehyde or α-mercaptoketone with an active methylene nitrile, such as cyanoacetamide. arkat-usa.orgtubitak.gov.trmdpi.com These sulfur-containing carbonyl compounds are often generated in situ from the corresponding α-halocarbonyls and an alkali sulfide (B99878) due to their instability. tubitak.gov.tr The reaction proceeds through a Knoevenagel-Cope condensation followed by an intramolecular ring closure of the resulting sulfanyl-substituted α,β-unsaturated nitrile. arkat-usa.orgsemanticscholar.org A stable and commercially available precursor for α-mercaptoacetaldehyde is its dimer, 1,4-dithiane-2,5-diol, which can be effectively used in this reaction variant. mdpi.comresearchgate.netbeilstein-journals.org This method is particularly useful for synthesizing 2-aminothiophenes that are unsubstituted at the 4- and 5-positions. researchgate.net

The choice of the active methylene nitrile is critical for determining the substituent at the 3-position of the thiophene ring. To produce this compound, cyanoacetamide is the required reagent. tubitak.gov.trtubitak.gov.tr The active methylene group of cyanoacetamide readily participates in the initial Knoevenagel condensation with the carbonyl compound. tubitak.gov.tr

Furthermore, by using N-substituted cyanoacetamide derivatives, a diverse range of N-substituted 2-aminothiophene-3-carboxamides can be synthesized. nih.govtubitak.gov.tr This is often achieved in a four-component reaction where an amine is added to react with a cyanoacetate ester (like ethyl cyanoacetate) to first form the N-substituted cyanoacetamide in situ, which then proceeds through the Gewald pathway with the carbonyl compound and sulfur. arkat-usa.orgderpharmachemica.com The intramolecular hydrogen bond that forms between the 2-amino group and the 3-amide carbonyl is a significant structural feature of these molecules. nih.gov

The selection of the catalyst and solvent system is crucial for the success and efficiency of the Gewald reaction, significantly impacting reaction rates and yields. thieme-connect.comthieme-connect.com

Catalysts: A variety of bases are used to catalyze the reaction. Organic amines such as triethylamine, piperidine, and morpholine (B109124) are most common, often used in stoichiometric amounts. arkat-usa.orgtubitak.gov.tr However, recent advancements have focused on developing more efficient catalytic systems. L-proline and piperidinium (B107235) borate (B1201080) have been identified as effective organocatalysts, allowing the reaction to proceed with only catalytic amounts of the base. thieme-connect.comresearchgate.net Heterogeneous catalysts, including ZnO nanoparticles and functionalized polyacrylonitrile (B21495) fibers, have also been developed, offering advantages like easy recovery and reusability. nih.govorganic-chemistry.org

Solvents: Polar solvents are generally preferred as they facilitate the condensation of intermediates. arkat-usa.org Commonly used solvents include ethanol, methanol, dimethylformamide (DMF), and 1,4-dioxane. arkat-usa.orgtubitak.gov.tr The choice of solvent can depend on the specific reactants and catalyst used. For example, microwave-assisted syntheses have been successfully carried out in DMF, leading to significantly reduced reaction times and high yields. clockss.org Aqueous conditions, using water as a solvent, have also been explored as a green chemistry approach. arkat-usa.orgnih.gov

The table below summarizes the impact of different catalytic systems and solvents on the Gewald reaction for synthesizing 2-aminothiophene derivatives.

| Carbonyl Compound | Active Nitrile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 25 min | 96 | thieme-connect.comthieme-connect.com |

| Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine (1 equiv) | DMF | 50 | 30 min (MW) | 95 | clockss.org |

| Cyclopentanone | Cyanoacetamide | Morpholine (catalytic) | Ethanol | Reflux | N/A | N/A | sapub.org |

| Various Aldehydes/Ketones | Ethyl Cyanoacetate | L-Proline | N/A (Solvent-free) | N/A | N/A | High | researchgate.net |

| 3-Phenylpropanal | Methyl Cyanoacetate | Triethylamine | Water | Room Temp | N/A | High | arkat-usa.org |

| 2,5-Dihydroxy-1,4-dithiane | Ethyl Cyanoacetate | 4-DMAP-functionalized PAN fiber | Water | 80 | N/A | 92 | nih.gov |

N/A: Not available in the cited source. MW: Microwave irradiation.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for the derivatization of carboxylic acids and their analogues, including the synthesis of amides. This pathway involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the substitution of a leaving group.

Reaction of 2-Aminothiophene-3-carboxylic Acid with Urea (B33335)

A primary and common laboratory method for synthesizing the title compound's parent, 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide, involves the direct reaction of 2-aminothiophene-3-carboxylic acid with urea. This reaction exemplifies a nucleophilic acyl substitution, where the amino group of urea acts as the nucleophile, attacking the carboxylic acid moiety of the thiophene derivative. The outcome is the formation of an N-acylurea, specifically the aminocarbonyl carboxamide functionality attached to the thiophene ring. This method is also foundational for creating a variety of substituted ureas by reacting this compound with different isocyanates. nih.gov

Reaction Mechanisms and Conditions

The mechanism for the reaction between 2-aminothiophene-3-carboxylic acid and urea proceeds through a nucleophilic attack by urea's amino group on the electrophilic carbonyl carbon of the carboxylic acid. This is followed by an elimination step, typically of a water molecule, to form the final amide bond. To achieve favorable yields and reaction rates, specific conditions are employed. The process generally requires heating the reactants under reflux.

Optimization of this synthesis involves controlling several parameters, as detailed in the table below.

| Parameter | Condition | Purpose |

| Stoichiometry | ~1.2 equivalents of urea to 1 equivalent of the carboxylic acid | To improve yield and drive the reaction to completion. |

| Solvent | Aprotic solvents such as dry dichloromethane | To provide a suitable reaction medium and prevent side reactions. |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent unwanted oxidative side reactions. |

| Reaction Time | 12 to 24 hours | To ensure the reaction proceeds to completion. |

Catalysts may also be used to enhance the efficiency of the reaction. Post-reaction, the crude product is typically purified using methods like recrystallization or chromatography to achieve high purity.

Cyclocondensation Reactions

Cyclocondensation reactions are a powerful tool for synthesizing fused heterocyclic systems, where the this compound scaffold serves as a versatile building block. tubitak.gov.tr These reactions involve the reaction of the amino group and the adjacent carboxamide functionality with a suitable reagent to form a new ring fused to the thiophene core. tubitak.gov.trresearchgate.net

A prominent application is the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.tr This can be achieved through several pathways:

Reaction with Nitriles: Reacting this compound derivatives with various nitriles in the presence of an acid, such as hydrochloric acid in dioxane, yields the corresponding thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.trresearchgate.net

Reaction with Thiourea (B124793): Cyclocondensation with thiourea leads to the formation of 2-mercaptothieno[2,3-d]pyrimidin-4-(3H)-one derivatives. tubitak.gov.trresearchgate.net

Reaction with Aldehydes: In the presence of an acid catalyst, various aromatic aldehydes react with the starting amide to produce cyclocondensation products. tubitak.gov.tr Similarly, cinnamaldehyde (B126680) can be used to afford 2-styryl-thienopyrimidines. tubitak.gov.tr

These reactions highlight the reactivity of the 2-amino group, which acts as a nucleophile to initiate the cyclization process, leading to a diverse range of fused heterocyclic compounds. tubitak.gov.tr

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental footprint, more advanced synthetic methodologies have been developed and applied to the synthesis of 2-aminothiophene-3-carboxamides.

Microwave-Assisted Synthesis and Reaction Rate Enhancement

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. clockss.org This technique has been successfully applied to the synthesis of 2-aminothiophene derivatives, often through a modified Gewald reaction, leading to a significant increase in reaction rates and a reduction in by-products. tubitak.gov.trclockss.org

Under microwave irradiation, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives can be completed in as little as two minutes. researchgate.netresearchgate.net One notable solvent-free approach involves the microwave irradiation of ketones, cyanoacetamides, and sulfur on a solid support like aluminum oxide, using morpholine as a catalyst. tubitak.gov.trresearchgate.net This method produces N-aryl amides of tetrahydro-benzo[b]thiophene-3-carboxylic acid in high yields (84–95%). researchgate.net The use of microwave heating has been shown to be more efficient than conventional heating methods, providing rapid and high-yield access to these compounds. clockss.org

| Method | Reactants | Conditions | Time | Yield |

| Gewald Reaction | Butyraldehyde, Methyl cyanoacetate, Sulfur | Pyrrolidine, DMF, Microwave | 30 min | 92% clockss.org |

| Solvent-Free Gewald | Ketone, Cyanoacetamide, Sulfur | Morpholine / Al₂O₃, Microwave (160 W) | 10 min | High tubitak.gov.trresearchgate.net |

| General Synthesis | Ketones, Cyanoacetates, Sulfur | Morpholine, Microwave | Several minutes | High researchgate.net |

Tandem Oxidative Annulation and Coupling Reactions

Tandem reactions, which combine multiple bond-forming events in a single pot without isolating intermediates, represent a highly efficient strategy for complex molecule synthesis. For the construction of thiophene rings, a tandem thio-Michael addition/oxidative annulation and 1,2-sulfur migration pathway has been developed. organic-chemistry.orgnih.gov This method allows for the synthesis of polysubstituted 3-aminothiophenes from readily available thioamides and allenes. nih.gov The reaction is typically mediated by a catalyst system like TBAI/TBHP under mild conditions. organic-chemistry.orgnih.gov

Another advanced approach involves DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated tandem oxidative annulation. researchgate.net This strategy facilitates dual cross-dehydrogenative-coupling (CDC) reactions and has been applied to the reaction of o-aminobenzamides with 1,3-diarylpropenes. researchgate.net The principles of such oxidative coupling reactions can be extended to heterocyclic amines like this compound to construct more complex, fused ring systems. researchgate.net

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like 2-aminothiophene-3-carboxamides in a single step. The Gewald reaction is a classic and widely utilized MCR for this purpose. nih.gov It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base. nih.govtubitak.gov.tr This method allows for the creation of a diverse range of substituted 2-aminothiophenes. tubitak.gov.trnih.gov

A notable variation of the Gewald reaction starts from easily prepared cyanoacetamides, which then undergo a one-step, three-component reaction to yield 2-aminothiophene-3-carboxamides with high diversity. nih.gov Another powerful MCR is the Petasis reaction, which has been employed to further functionalize 2-aminothiophene derivatives obtained from the Gewald reaction. nih.govacs.org This approach has been successful in converting less reactive primary aromatic amines into the desired products under mild conditions. nih.govacs.org

Recent advancements in MCRs for thiophene synthesis include the use of catalysts like eggshell/Fe3O4 nanoparticles for the one-pot reaction of carbonyl compounds, malononitrile, and sulfur. tandfonline.com L-Proline has also been described as a catalyst for thiophene synthesis. tandfonline.com These catalytic approaches often offer improved yields and more environmentally friendly conditions. tandfonline.com

Synthesis of Specific Derivative Classes

The versatile this compound core serves as a key building block for the synthesis of a multitude of fused heterocyclic systems.

Thienopyridines and Thienopyrimidines Synthesis

Thienopyridines and thienopyrimidines are prominent classes of fused heterocycles synthesized from this compound and its related esters. researchgate.nettandfonline.com The synthesis of thieno[2,3-d]pyrimidines can be achieved through various cyclization strategies. ekb.eg For instance, this compound derivatives can react with nitriles in the presence of an acid to yield thieno[2,3-d]pyrimidine derivatives. tubitak.gov.trresearchgate.net

Another common route involves the reaction of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates, followed by cyclization to form thieno[2,3-d]pyrimidinones. ekb.eg The use of reagents like triethyl orthoformate in the presence of amines is also a well-established method for constructing the pyrimidine (B1678525) ring. ekb.eg Microwave-assisted synthesis has been shown to be an efficient technique for preparing these compounds. nih.govtandfonline.com

The following table summarizes some synthetic approaches to thienopyrimidines:

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| This compound | Nitriles, HCl | Thieno[2,3-d]pyrimidine | tubitak.gov.trresearchgate.net |

| 2-Aminothiophene-3-carboxylate | Isocyanates/Isothiocyanates | Thieno[2,3-d]pyrimidinone | ekb.eg |

| 2-Aminothiophene-3-carboxylate | Triethyl orthoformate, Amines | Thieno[2,3-d]pyrimidine | ekb.eg |

| 2-Aminothiophene-3-carbonitrile | Formamide (B127407) | Thieno[2,3-d]pyrimidine | nih.gov |

Annulated Heterocyclic Derivatives

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a valuable precursor for a variety of annulated (fused-ring) heterocyclic systems. tandfonline.com Its reaction with 3-iminobutyronitrile, for example, leads to an imino product that can be further cyclized to generate fused pyridines, pyridazines, and triazines. tandfonline.com These annulated products are of interest due to their potential biological activities. tandfonline.com The synthesis of these derivatives often involves sequential reactions where the initial thiophene derivative is elaborated to build additional fused rings.

Spiro-Fused Thieno[2,3-d]pyrimidines Synthesis

Spiro-fused thieno[2,3-d]pyrimidines represent a unique class of heterocyclic compounds. Their synthesis can be achieved through the condensation of 2-aminothiophene-3-carbonitriles with cyclic ketones, a process that can be considered a variation of the Gewald reaction. researchgate.net Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with cyclic ketones under acidic conditions. researchgate.net These spirocyclic systems have been investigated for their potential as kinase inhibitors. researchgate.net

Cinnoline (B1195905) Derivatives Synthesis

The synthesis of cinnoline derivatives incorporating a thiophene moiety has been explored. One method involves the reaction of substituted 4-amino cinnoline-3-carboxamides with 2-chlorothiophene (B1346680) in a solvent like DMF. researchgate.net This reaction results in the formation of 4-(2-thienylamino)cinnoline-3-carboxamide derivatives. researchgate.netthepharmajournal.com The starting 4-amino cinnoline-3-carboxamides can be prepared through intramolecular cyclization of hydrazones, which are in turn synthesized by coupling diazotized anilines with cyanoacetamide. nih.gov These synthetic efforts aim to combine the structural features of both cinnoline and thiophene rings to explore their combined chemical and biological properties. researchgate.netthepharmajournal.com

Naphtho[b]furantrione Compounds Containing Lawsone Moiety Synthesis

A series of Naphtha[b]furantrione compounds containing a Lawsone (2-hydroxy-1,4-naphthoquinone) moiety have been synthesized. researchgate.net The synthesis involves the reaction of Lawsone with various halo-compounds. researchgate.net For example, refluxing Lawsone with 2-chloroacetic acid in DMF yields 2-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetic acid. researchgate.net This intermediate can then be cyclized to form naphtho[2,3-b]furan-2,4,9(3H)-trione. researchgate.net

Thienopyrimidine Scaffolds with 2-Aminothiophene Fragments

The annulation of a pyrimidine ring onto the thiophene core of 2-aminothiophene derivatives is a well-established strategy for constructing thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govbohrium.com This transformation can be achieved through various synthetic routes, typically involving the reaction of the amino group and the adjacent carboxamide or ester functionality with a suitable one or two-carbon synthon.

One common method involves the condensation of this compound derivatives with reagents like nitriles or iminoester hydrochlorides. For instance, the reaction with nitriles in dioxane, facilitated by hydrochloric acid, leads to the formation of the corresponding thieno[2,3-d]pyrimidine derivatives. tubitak.gov.trresearchgate.net Similarly, new 2-(substituted-benzyl)thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized by reacting this compound derivatives with appropriate iminoester hydrochlorides. bohrium.com

In a related approach, 2-amino-3-carboethoxy-thiophene precursors can be cyclized with formamide under reflux conditions to yield 3H-thieno[2,3-d]pyrimidin-4-ones. nih.gov The resulting thienopyrimidinone can be further functionalized; for example, treatment with phosphorus oxychloride can convert the 4-oxo group into a 4-chloro substituent, which can then undergo nucleophilic substitution. nih.gov Another pathway involves the reaction of 2-aminothiophene-3-carboxylates with isothiocyanates to form thioureido derivatives, which are subsequently cyclized to produce thieno[2,3-d]pyrimidinones. nih.govekb.eg

Table 1: Synthesis of Thienopyrimidine Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound derivatives | Nitriles | Dioxane, Hydrochloric acid | Thieno[2,3-d]pyrimidine derivatives | tubitak.gov.tr, researchgate.net |

| This compound derivatives | Iminoester hydrochlorides | Suitable conditions | 2-(Substituted-benzyl)thieno[2,3-d]pyrimidin-4(3H)-ones | bohrium.com |

| 2-Amino-3-carboethoxy-thiophene derivatives | Formamide | Reflux | 3H-Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-3-carboethoxy-thiophene derivatives | Phenyl isothiocyanate | Triethylamine | Thioureidothiophene intermediate | ekb.eg |

Polyfunctionalized Heterocyclic Compounds

The strategic positioning of reactive functional groups makes this compound a versatile starting material for the synthesis of a broad spectrum of polyfunctionalized heterocyclic compounds. tubitak.gov.trtubitak.gov.trresearchgate.net The nucleophilic amino group, the electrophilic carbon of the carboxamide, and the active C5 position of the thiophene ring can all participate in various chemical transformations. tubitak.gov.tr

Research has demonstrated the utility of these thiophene derivatives as precursors for complex molecules containing fused heterocyclic systems. For example, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, derived from the corresponding 2-aminothiophene, serves as a key intermediate for synthesizing diverse heterocycles. mdpi.com

The synthetic pathways are often regioselective. mdpi.com Reaction of the key precursor with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine can yield pyrazole (B372694) carboxamide derivatives. mdpi.com Intramolecular cyclization of the precursor can lead to the formation of fused thieno[2,3-b]pyridine (B153569) systems. mdpi.com Furthermore, reaction with carbon disulfide in pyridine (B92270) can produce a pyrimidine-2,4-dithione derivative, highlighting the compound's ability to react with bielectrophiles to form new six-membered rings. mdpi.com These examples showcase the modularity of using this compound derivatives to build a variety of heterocyclic scaffolds, including thiophenes, pyrazoles, pyridines, and pyrimidines. mdpi.com

Table 2: Synthesis of Polyfunctionalized Heterocycles

| Starting Material | Reagent(s) | Conditions | Resulting Heterocycle | Reference(s) |

|---|---|---|---|---|

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Hydrazine hydrate or Phenyl hydrazine | Reflux in 1,4-dioxane/DMF | Pyrazole carboxamide derivative | mdpi.com |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Triethylamine | Heat in 1,4-dioxane | Tetrahydrobenzo tubitak.gov.trresearchgate.netthieno[2,3-b]pyridine derivative | mdpi.com |

Structure Activity Relationship Sar and Computational Studies

Methodologies for SAR Studies

The exploration of the SAR of 2-aminothiophene-3-carboxamide derivatives is a multifaceted process that combines empirical synthesis and biological testing with sophisticated computational modeling. This dual approach allows for a rational and efficient drug design process.

Systematic modifications of the this compound core and the introduction of various substituents are fundamental to understanding SAR. Researchers methodically alter different positions of the thiophene (B33073) ring and the carboxamide group to probe the chemical space and identify key interactions with biological targets.

For instance, in the development of atypical protein kinase C (aPKC) inhibitors, modifications at the C-4 position of the 2-amino-3-carboxy-4-phenylthiophene backbone have been shown to be critical for activity. Studies have demonstrated that electron-donating groups on the C-4 aryl moiety are essential for inhibitory efficacy. nih.gov Similarly, alterations to the 2-amino group, such as simple alkylation or conversion to a urea (B33335), have been explored to modulate activity. nih.gov

In the context of antileishmanial agents, the substituent at the C-3 position plays a significant role. It has been observed that replacing a carbonitrile group with a carboxamide or carboxylate is generally not favorable for antileishmanial activity in most derivatives. mdpi.com However, for certain 2-aminothiophenes bearing an N-Boc-piperidinyl moiety, this substitution can lead to a positive pharmacomodulation, maintaining or even increasing anti-promastigote activity. mdpi.com

The following table summarizes the effects of various substituents on the biological activity of this compound derivatives, based on findings from different research studies.

| Core Position | Substituent | Target/Activity | Effect on Activity | Reference |

| C-4 Aryl Moiety | Electron-donating groups | aPKC Inhibition | Increased | nih.gov |

| C-3 | Carboxamide (from Carbonitrile) | Antileishmanial | Generally Decreased | mdpi.com |

| C-3 | Carboxamide (in N-Boc-piperidinyl derivatives) | Antileishmanial | Maintained or Increased | mdpi.com |

| 2-Amino Group | Alkylation/Urea formation | aPKC Inhibition | Modulated | nih.gov |

| C-3 | Nitrile | aPKC Inhibition | Significant | nih.gov |

| C-3 | Carboxylic Acid | aPKC Inhibition | Moderate | nih.gov |

Computational, or in silico, techniques have become indispensable in modern drug discovery, providing valuable insights into molecular interactions and guiding the synthesis of new compounds. These methods are particularly useful for prioritizing candidates and reducing the need for extensive and costly laboratory work.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. najah.edu In the context of this compound derivatives, docking simulations are used to visualize how these compounds might bind to the active site of a target protein. For example, docking studies have been performed to understand the interactions of thiophene carboxamide derivatives with the binding sites of vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin, helping to explain their inhibitory activities. nih.govtandfonline.com These simulations can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. najah.edu

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jetir.org By analyzing a series of molecules with known activities, QSAR models can predict the activity of new, unsynthesized compounds. 2D-QSAR studies have been applied to substituted thiophene carboxamide derivatives to design novel anti-tubercular agents. jetir.org These analyses help in identifying key physicochemical descriptors that correlate with biological activity, thereby guiding the design of more potent analogs.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the lab. For derivatives of this compound, virtual screening can be employed to identify potential hits from vast chemical databases for a specific biological target.

In Silico Modeling Techniques

Key Structural Features Influencing Bioactivity

Through the combined application of synthetic chemistry and computational studies, several key structural features of this compound derivatives have been identified as being critical for their biological activity.

The nature of the substituent at the C-4 position of the thiophene ring is often a major determinant of activity. As seen in aPKC inhibitors, an aryl group at this position with electron-donating substituents is crucial. nih.gov

The functional group at the C-3 position also plays a pivotal role. The seemingly minor change from a carboxamide to a nitrile or a carboxylic acid can lead to significant differences in inhibitory potency. nih.gov

Modifications at the 2-amino group can influence how the molecule fits into a binding pocket and can be a site for introducing further diversity to optimize activity. nih.gov

The following table highlights key structural features and their impact on the bioactivity of this compound derivatives.

| Structural Feature | Influence on Bioactivity | Example Target | Reference |

| Electron-donating groups on C-4 aryl substituent | Enhances inhibitory activity | aPKC | nih.gov |

| Nitrile group at C-3 | Confers significant inhibitory activity | aPKC | nih.gov |

| Carboxamide at C-3 | Can be less favorable than nitrile for some targets | Antileishmanials | mdpi.com |

| Substituents on the 2-amino group | Modulates kinase activity | aPKC | nih.gov |

Molecular Interactions and Binding Affinities

The biological activity of this compound derivatives is a direct result of their interactions with their molecular targets. Understanding these interactions at the atomic level is crucial for the rational design of more potent and selective compounds.

Hydrogen bonds are one of the most important types of non-covalent interactions that govern the binding of ligands to their protein targets. The amino and carboxamide groups of the this compound scaffold are key players in forming hydrogen bonds with the amino acid residues in the binding site. tubitak.gov.tr For instance, the carboxamide oxygen can act as a hydrogen bond acceptor, while the amide and amino protons can act as hydrogen bond donors. nih.gov

Electrostatic interactions, which arise from the attraction or repulsion of charged or polarized groups, also contribute significantly to the binding affinity. The distribution of electron density within the molecule, influenced by the various substituents, determines the nature and strength of these interactions.

| Interaction Type | Functional Group Involved | Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bonding (Donor) | 2-Amino group | Crucial for target recognition | tubitak.gov.tr |

| Hydrogen Bonding (Donor/Acceptor) | 3-Carboxamide group | Key for binding affinity | nih.gov |

| Electrostatic Interactions | Entire scaffold and substituents | Contributes to binding energy | tubitak.gov.tr |

Hydrophobic Interactions

Hydrophobic interactions play a crucial role in the binding affinity and selectivity of this compound derivatives. The thiophene ring, being an aromatic heterocycle, is inherently lipophilic and capable of engaging in van der Waals and π-π stacking interactions with hydrophobic pockets within protein active sites.

In the context of kinase inhibition, modifications to the this compound core have demonstrated the importance of hydrophobic substituents in enhancing potency. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the introduction of aryl acetic acid moieties at the 2-amino position led to compounds with significant inhibitory activity. Molecular modeling studies of these derivatives have shown that they can be deeply inserted into the ATP binding site, where hydrophobic contacts contribute to their stabilization.

Furthermore, the nature and position of substituents on the thiophene ring itself can modulate hydrophobic interactions. While substitutions at the 4- and 5-positions of the thiophene ring with methyl groups were found to be less active in certain JNK inhibitors, an unsubstituted thiophene core was preferred, highlighting the nuanced role of hydrophobicity in specific target binding.

Binding to Specific Molecular Targets

The versatility of the this compound scaffold is evident from its ability to be tailored to interact with a range of distinct molecular targets.

JNK1 Kinase:

Derivatives of this compound have been identified as potent inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key enzyme in cellular stress response pathways. These compounds exhibit a dual inhibitory mechanism, acting as both ATP and JIP mimetics. This dual action is achieved by binding to both the ATP binding site and the JIP1 docking site on the kinase. mdpi.com

Molecular docking studies have provided insights into the binding modes of these inhibitors. Within the ATP binding pocket, the carboxamide group of the thiophene derivative can form crucial hydrogen bonds, for example, with the side-chain of Gln 37. mdpi.com Simultaneously, these compounds can occupy the JIP1 docking site, engaging in hydrophobic contacts and forming hydrogen bonds through the carboxamide group with backbone atoms of residues such as Val 118 and Asn 114. mdpi.com The replacement of the thiophene ring with a phenyl ring resulted in a significant drop in activity, underscoring the importance of the thiophene moiety for JNK1 inhibition. mdpi.com

Dihydrofolate Reductase (DHFR):

While direct studies on this compound as a standalone inhibitor of Dihydrofolate Reductase (DHFR) are limited, the closely related thieno[2,3-d]pyrimidine (B153573) scaffold, which can be synthesized from this compound derivatives, has been extensively investigated for DHFR inhibition. nih.govnih.govlmaleidykla.lt These thieno[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of both thymidylate synthase (TS) and DHFR. nih.govnih.gov

Molecular modeling and X-ray crystallography have shown that these compounds bind in the "folate" mode within the DHFR active site. The 2-amino group on the pyrimidine (B1678525) ring, which is derived from the 2-amino group of the parent thiophene, is crucial for this interaction. It often forms a key hydrogen bond with a conserved glutamic acid residue (e.g., Glu-30 in human DHFR), mimicking the binding of the natural substrate, dihydrofolate. mdpi.com The thiophene portion of the molecule contributes to hydrophobic and van der Waals interactions within the active site, further stabilizing the enzyme-inhibitor complex.

Anoctamin1 (ANO1):

Derivatives of this compound have also been explored as inhibitors of Anoctamin1 (ANO1), a calcium-activated chloride channel. Specifically, 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides have been identified as potent ANO1 inhibitors. nih.gov Structure-activity relationship studies on these compounds have highlighted the importance of several structural features.

Pharmacological Mechanisms and Cellular Effects

Modulation of Molecular Targets

Derivatives of 2-aminothiophene-3-carboxamide have been shown to interact with several key molecular targets involved in cellular signaling and disease progression. A primary target for many of these compounds is the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor tyrosine kinase in angiogenesis. Certain thiophene (B33073) carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov

Another significant molecular target is β-tubulin. By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, which is essential for cell division, leading to mitotic arrest. nih.gov The dual inhibition of both VEGFR-2 and tubulin polymerization represents a multi-pronged approach to cancer therapy, targeting both tumor vascularization and cell proliferation directly. nih.gov

Additionally, the 2-aminothiophene scaffold has been utilized to develop allosteric modulators for G-protein coupled receptors (GPCRs). For instance, derivatives have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), enhancing its activity in a dose-dependent manner when combined with GLP-1 peptide. nih.gov Other studies have explored these derivatives as allosteric enhancers for the adenosine (B11128) A1 receptor. nih.gov

Effects on Cell Proliferation, Migration, and Invasion

A significant body of research has demonstrated the potent anti-proliferative effects of this compound derivatives across various cancer cell lines. Studies have shown that these compounds can inhibit the growth of human cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cells. bohrium.com Specifically, certain derivatives exhibited cytostatic effects, preventing cell growth and multiplication in HeLa cells. bohrium.com

In glioblastoma (GBM), a particularly aggressive brain cancer, derivatives designed as Anoctamin-1 (ANO1) channel blockers have been shown to suppress cell proliferation. researchgate.net Beyond just inhibiting growth, these compounds also impede the migration and invasion of GBM cells, which are key processes in cancer metastasis. researchgate.net

The anti-proliferative activity is not limited to solid tumors. 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity for specific cancer types, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range. nih.govresearchgate.net

| Compound Type | Cell Line(s) | Observed Effect |

| 2-Aminothiophene derivatives | HeLa, PANC-1 | Antiproliferative activity |

| This compound derivatives | Glioblastoma (GBM) | Suppression of cell proliferation, migration, and invasion |

| 2-Aminothiophene-3-carboxylic acid ester derivatives | T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma | Selective cytostatic activity |

Cell Cycle Effects and Apoptosis Induction

The anti-proliferative effects of this compound derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Several studies have confirmed that these compounds can cause cancer cells to accumulate in specific phases of the cell cycle. For instance, a prototype 2-aminothiophene-3-carboxylic acid ester derivative was found to cause an accumulation of prostate cancer cells in the G1 phase. nih.gov In another study involving hepatocellular carcinoma cells, two potent thiophene carboxamide derivatives led to cell accumulation in the sub-G1 phase and cell cycle arrest at the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. The same derivatives that caused G2/M arrest were also found to induce apoptosis, an effect correlated with an elevation of p53, an increased Bax/Bcl-2 ratio, and a rise in caspase-3/7 levels. nih.gov Flow cytometry analysis of breast cancer (MCF-7) cells treated with an acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed a significant increase in both early and late apoptotic cell populations. mdpi.com Specifically, the treatment resulted in a 2.3-fold increase in early apoptosis and a 6.6-fold increase in late apoptosis compared to untreated cells. mdpi.com

| Derivative Class | Cell Line | Cell Cycle Effect | Apoptosis Induction |

| 2-Aminothiophene-3-carboxylic acid ester | Prostate Cancer | G1 phase accumulation | Yes |

| Thiophene carboxamide | Hepatocellular Carcinoma (HepG-2) | Sub-G1 accumulation, G2/M arrest | Yes (via p53, Bax/Bcl-2, caspases) |

| Acylated ester derivative | Breast Cancer (MCF-7) | Not specified | Yes (significant increase in early and late apoptosis) |

Ion Channel Modulation (e.g., ANO1 chloride ion channel)

A key pharmacological mechanism for a subset of this compound derivatives is the modulation of ion channels, particularly the Anoctamin-1 (ANO1) or TMEM16A calcium-activated chloride channel (CaCC). researchgate.netnih.gov ANO1 is overexpressed in various cancers, including glioblastoma, and its activity is linked to cancer progression. researchgate.net

Researchers have designed and synthesized series of this compound derivatives specifically to act as potent and selective inhibitors of the ANO1 channel. researchgate.net Whole-cell patch-clamp recordings have confirmed the ability of these compounds to strongly suppress ANO1 channel activities. researchgate.net

Furthermore, 4-arylthiophene-3-carboxylic acid analogues, which can be synthesized from 2-aminothiophene-3-carboxylate intermediates, have been identified as novel and potent ANO1 inhibitors, with one compound achieving an IC50 of 0.79 μmol/L. nih.gov The inhibition of this channel is a promising therapeutic strategy, as it has been shown to suppress the proliferation, migration, and invasion of glioblastoma cells. researchgate.net

Enzyme Inhibition (e.g., Akt, RNase H, Mitochondrial Complex I, PTP-1B)

The this compound scaffold and its close relatives are precursors to potent inhibitors of several critical enzymes.

Akt: A pyrrolopyridinyl thiophene carboxamide was identified as a lead compound for developing inhibitors of Akt kinase, a central node in cell survival signaling pathways. nih.gov Structure-activity relationship (SAR) studies, guided by co-crystal structures, led to the discovery of Akt inhibitors with subnanomolar potency. nih.gov These compounds demonstrated inhibition of the phosphorylation of the downstream target GSK3β. nih.gov

RNase H: Vinylogous ureas derived from 2-aminothiophene-3-carboxamides have been identified as inhibitors of the Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase. researchgate.net This enzyme is crucial for the replication of reverse-transcribing viruses. researchgate.net Further modifications of a cycloheptathiophene-3-carboxamide derivative led to new anti-RNase H chemotypes. researchgate.nettandfonline.com

Mitochondrial Complex I: While not directly a this compound, the related compound JCI-20679, a thiophene-2-carboxamide, has demonstrated inhibition of mitochondrial complex I, leading to antiproliferative effects.

PTP-1B: Thiophene-2-carboxamides bearing aryl substituents have shown cytotoxicity in various cancer cell lines, potentially through the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B). nih.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutics for diabetes and obesity. researchgate.net

Drug Target Deconvolution Studies

Information regarding specific drug target deconvolution studies for the this compound compound itself is not extensively detailed in the reviewed literature. Research has primarily focused on designing derivatives with specific molecular targets in mind, such as VEGFR-2 or ANO1, and then confirming this activity through targeted assays like enzymatic inhibition or electrophysiological recordings. nih.govresearchgate.net While cellular thermal shift assays (CETSA) have been used to confirm that VEGFR-2 is a relevant target of a thiophene-3-carboxamide (B1338676) derivative in cell lines, comprehensive, unbiased deconvolution studies to identify all potential cellular targets of the parent compound are not prominently reported.

Therapeutic Potential and Drug Development

2-Aminothiophene-3-carboxamide as a Building Block for Pharmaceuticals

This compound and its derivatives are recognized as versatile and crucial building blocks for the synthesis of pharmacologically active compounds. nih.govtubitak.gov.tr This scaffold is a key component in a multitude of heterocyclic compounds that have shown significant biological activity. tubitak.gov.trresearchgate.net The inherent chemical properties of the 2-aminothiophene ring allow for modifications at several positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. tubitak.gov.tr

The utility of this scaffold is demonstrated by its incorporation into a wide array of therapeutic candidates, including:

Anticancer Agents: Derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. nih.gov

Antimicrobial Agents: The scaffold has been used to create potent inhibitors of Mycobacterium tuberculosis. nih.gov

Antiparasitic Drugs: Novel compounds based on this structure have shown significant activity against Leishmania amazonensis. mdpi.com

Metabolic Disease Modulators: It serves as a core for positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a target in type 2 diabetes.

Neurological Agents: The structure is central to the development of allosteric enhancers for the adenosine (B11128) A1 receptor, which has implications for various neurological conditions.

The synthesis of these diverse compounds often begins with a multicomponent reaction known as the Gewald reaction, which provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. nih.govmdpi.com This accessibility makes this compound an attractive starting material for drug discovery programs.

Hit-to-Lead (H2L) Optimization Processes

Once an initial "hit" compound containing the this compound core is identified through screening, the hit-to-lead (H2L) process begins. This involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Structure-Activity Relationship (SAR) studies are central to this optimization.

For instance, in the development of atypical protein kinase C (aPKC) inhibitors, SAR studies revealed that modifying the 2-NH2 group and introducing electron-donating groups on the C-4 aryl moiety were critical for enhancing inhibitory activity. nih.gov Similarly, in the creation of DprE1 inhibitors for tuberculosis, a structure-based scaffold hopping strategy was employed, followed by systematic optimization of the side chains attached to the thiophene (B33073) core to yield compounds with potent antimycobacterial activity and low cytotoxicity. nih.gov

Key optimization strategies for this scaffold include:

Modification of the 3-carboxamide: Altering the substituents on the amide nitrogen can significantly impact biological activity and target engagement.

Substitution at the C-4 and C-5 positions: Introducing various aryl or alkyl groups at these positions can modulate the compound's interaction with the target protein and affect its solubility and metabolic stability. mdpi.com

Derivatization of the 2-amino group: Acylation or alkylation of the primary amine can lead to significant changes in potency and selectivity. nih.gov

Development of New Therapeutic Agents

The this compound scaffold has been instrumental in the development of numerous novel therapeutic agents across different disease areas.

| Therapeutic Area | Target/Mechanism | Example Compound Class | Reference |

| Oncology | VEGFR-2 Inhibition | Ortho-amino thiophene carboxamides | nih.gov |

| Oncology | PI3K/Akt Pathway Inhibition | 2-amino-naphtho[2,3-b]thiophene-4,9-diones | nih.gov |

| Infectious Disease | Leishmania parasite inhibition | 2-aminothiophene derivatives | mdpi.com |

| Infectious Disease | DprE1 Inhibition (Tuberculosis) | Thiophene-arylamides | nih.gov |

| Antimicrobial | General antibacterial | Substituted 2-aminothiophenes | ijpbs.com |

In cancer therapy, derivatives have been synthesized as potent inhibitors of VEGFR-2, displaying significant cytotoxicity against hepatocellular carcinoma cell lines. nih.gov Another series of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives showed potent anticancer activity against triple-negative breast cancer cells by suppressing the PI3K/Akt signaling pathway. nih.gov

In the fight against infectious diseases, researchers have expanded the SAR for 2-aminothiophene derivatives against Leishmania amazonensis, identifying substitution patterns that lead to potent antileishmanial activity with low cytotoxicity. mdpi.com For tuberculosis, optimization of a lead compound resulted in thiophene-arylamide derivatives with powerful activity against both drug-susceptible and drug-resistant strains. nih.gov

Preclinical and Clinical Evaluation Considerations

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation, which includes both in vitro (cell-based) and in vivo (animal) studies.

In Vitro Evaluation: Derivatives of this compound are typically first assessed for their efficacy and mechanism of action in cell-based assays. For anticancer agents, this involves:

Cytotoxicity Assays: Determining the concentration at which the compound kills cancer cells (e.g., against HepG-2, HCT-116, and MDA-MB-231 cell lines). nih.govnih.gov

Mechanistic Assays: Investigating how the compound works, such as through cell cycle arrest, induction of apoptosis (programmed cell death) via activation of caspases 3/7, and inhibition of specific kinases like VEGFR-2 or Akt. nih.govnih.govmdpi.com

For antileishmanial drug candidates, in vitro tests measure the compound's ability to kill the parasite in both its promastigote and amastigote forms, while also assessing its toxicity against host cells (e.g., macrophages) to determine a selectivity index. mdpi.com

In Vivo Evaluation: Promising compounds from in vitro studies are then advanced to in vivo models. For example, an antileishmanial 2-aminothiophene derivative, SB-83, was evaluated orally in mice infected with L. amazonensis. The study found that the compound was more effective than the standard treatment, meglumine (B1676163) antimoniate, at reducing lesion size and parasite load. mdpi.com Such studies are crucial for understanding a drug's efficacy, pharmacokinetics, and safety in a whole-organism context.

Toxicity and Safety Profiles

The safety profile of any new therapeutic agent is of paramount importance. The parent compound, this compound, is classified as toxic if swallowed and causes serious eye irritation. nih.govaksci.comsigmaaldrich.com However, in drug development, this core structure is heavily modified, and the toxicity of the resulting derivatives can be significantly different.

A key goal of the lead optimization process is to enhance therapeutic efficacy while minimizing off-target effects and general toxicity. For many of the developed therapeutic agents based on this scaffold, researchers have reported favorable safety profiles for the lead compounds.

Antileishmanial derivatives were found to be much less cytotoxic than the standard drug Amphotericin B, indicating a greater therapeutic safety margin. mdpi.com

The in vivo study of the antileishmanial compound SB-83 in mice showed no significant clinical changes in biochemical, hematological, or histopathological parameters. mdpi.com

Optimized antimycobacterial compounds were specifically designed and found to have low cytotoxicity. nih.gov

Anticancer derivatives showed selectivity by inducing apoptosis in cancer cells while sparing normal cells. nih.govmdpi.com

These findings highlight that while the starting chemical block may have inherent hazards, medicinal chemistry efforts can successfully engineer derivatives with high potency and an acceptable safety profile suitable for further development.

Q & A

Q. What are the common synthetic routes for preparing 2-aminothiophene-3-carboxamide derivatives?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For example, 2-aminothiophene-3-carbonitrile (a precursor) can be synthesized via a Gewald reaction using ketones, elemental sulfur, and cyanoacetamide under basic conditions, achieving yields up to 91% . Subsequent hydrolysis of the nitrile group to an amide is performed using acidic or basic conditions. Alternative routes involve coupling reactions, such as reacting 2-aminothiophene intermediates with acylating agents (e.g., succinic anhydride) in dry dichloromethane under reflux, followed by purification via reverse-phase HPLC (67% yield reported for compound 2) .

Q. How are structural and purity characteristics validated for this compound derivatives?

Comprehensive characterization includes:

- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 6.3–7.1 ppm for thiophene rings) .

- Mass spectrometry : LC-MS and HRMS validate molecular weights and fragmentation patterns .

- Melting point analysis : Consistency with literature values ensures purity (e.g., 223–226°C for compound 2) .

Q. What in vitro assays are used to evaluate the biological activity of these derivatives?

Common assays include:

- Antioxidant activity : DPPH radical scavenging and ferric-reducing power assays, with IC₅₀ values compared to standard antioxidants like ascorbic acid .

- Antimicrobial activity : Broth microdilution methods to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .

- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in cell-free systems .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of this compound derivatives?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Gewald reactions .

- Catalyst use : N-methylpiperidine in Gewald reactions improves cyclization efficiency .

- Purification techniques : Reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O from 30%→100%) resolves structurally similar impurities . Discrepancies in yields (e.g., 47% vs. 67% for similar compounds) may arise from steric hindrance of substituents or side reactions during acylation .

Q. What structure-activity relationships (SARs) govern the antioxidant and anti-inflammatory properties of these derivatives?

- Electron-donating groups : Methoxy or hydroxyl substituents on aromatic rings enhance radical scavenging by stabilizing phenolic radicals .

- Hydrophobic side chains : Bulky tert-butyl or cyclohexyl groups improve membrane permeability, increasing cellular anti-inflammatory activity (e.g., COX-2 inhibition) .

- Amide vs. ester groups : Carboxamide derivatives show higher stability and bioavailability compared to esters in in vitro models .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

- Assay variability : Differences in DPPH concentration (50–200 µM) or incubation times (30–60 minutes) affect IC₅₀ comparisons .

- Cell line specificity : For example, compound 10q (ANO1-IN-2) inhibits glioma cell migration at 10 µM in U251 cells but shows no effect in non-cancerous lines .

- Solubility limitations : Poor aqueous solubility of lipophilic derivatives (logP >3) may underreport activity in cell-based assays .

Q. What green chemistry approaches are applicable to the synthesis of this compound derivatives?

Sustainable methods include:

- Solvent-free conditions : Mechanochemical grinding of reactants reduces waste .

- Biocatalysis : Lipases or esterases for selective hydrolysis of nitriles to amides .

- Recyclable catalysts : Immobilized piperazine derivatives in Gewald reactions minimize catalyst loss .

Methodological Guidance

Q. How to design experiments for analyzing the mechanism of action of this compound-based ANO1 inhibitors?

- Patch-clamp electrophysiology : Measure chloride current inhibition in ANO1-expressing cells .

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with ANO1’s transmembrane domains .

- Western blotting : Assess downstream signaling (e.g., MAPK/ERK pathways) in treated vs. untreated glioma cells .

Q. What computational tools aid in predicting the physicochemical properties of novel derivatives?

- SwissADME : Predicts logP, solubility, and drug-likeness .

- Gaussian 09 : Calculates electrostatic potential maps for optimizing substituent electronic effects .

- Molinspiration : Estimates bioactivity scores for target prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.